4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-3-9-19(10-4-16)30(28,29)23(20(25)22-13-11-21(2)12-14-22)15-17-5-7-18(8-6-17)24(26)27/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMWASWXOZXQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be attached through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and the piperazine derivative.
Tosylation: The final step involves the tosylation of the piperazine derivative using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of 4-methyl-N-(4-aminobenzyl)-N-tosylpiperazine-1-carboxamide.
Substitution of Tosyl Group: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a piperazine ring with several substituents:
- 4-Methyl group
- 4-Nitrobenzyl group
- Tosyl group
Synthesis:
The synthesis typically involves several steps:
- Formation of the Piperazine Ring: Reacting ethylenediamine with a dihaloalkane.
- Introduction of the 4-Methyl Group: Alkylation using methyl iodide.
- Attachment of the 4-Nitrobenzyl Group: Nucleophilic substitution with 4-nitrobenzyl chloride.
- Tosylation: Using tosyl chloride in the presence of a base like pyridine.
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. It can facilitate the development of new chemical entities with desired properties.
Biology
- Biological Activity Studies: Investigated for its potential as a ligand in receptor binding studies. The compound may interact with various biological targets, including enzymes and receptors, influencing their activities.
- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity, making them candidates for further exploration in medicinal chemistry .
Medicine
- Therapeutic Potential: The compound is being explored for its role as an inhibitor of specific enzymes or receptors involved in disease processes. Its unique structure allows it to modulate biological pathways effectively .
- Cancer Research: Case studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a methoxy group instead of a methyl group.
4-methyl-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of a piperazine ring.
N-((4-nitrobenzyl)oxy)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a piperazine ring.
Uniqueness
4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, nitrobenzyl group, and tosyl group makes it a versatile compound for various applications in scientific research.
Biological Activity
The compound 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H22N4O4S
- Molecular Weight: 398.45 g/mol
This compound features a piperazine ring substituted with a tosyl group and a nitrobenzyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially influencing metabolic pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study 1: Inhibition of CYP11A1
In a study examining the inhibition of cytochrome P450 enzymes, this compound was shown to significantly reduce the activity of CYP11A1, which is crucial for steroid hormone synthesis. This inhibition suggests potential applications in treating conditions related to steroid imbalances.
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of the compound on various cancer cell lines. The results indicated a marked reduction in cell viability, suggesting that this compound may have therapeutic potential in oncology.
Study 3: Neurotransmission Modulation
Research into the modulation of neurotransmission revealed that this compound could influence receptor activity, thereby affecting synaptic transmission. This effect may open avenues for developing treatments for neurological disorders.
Q & A
Q. What are the established synthetic methodologies for 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving 1,2-diamine derivatives and sulfonamide salts. For example, (S,S)-N,N’-bisnosyl diamine reacts with sulfonyl chloride derivatives under basic conditions (e.g., DBU) to form the piperazine core . Subsequent functionalization steps include nitrobenzyl and tosyl group introduction via nucleophilic substitution or coupling reactions. Reaction optimization often employs DCM as a solvent and DIEA as a base for amide bond formation . Purity is ensured through crystallization (Et₂O) or flash chromatography.
Q. How is the crystal structure of this compound determined, and what conformational features are notable?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O) between the carboxamide and nitro/tosyl groups. Data collection at 293 K using a Bruker APEX-II diffractometer, followed by refinement via SHELXTL-97, reveals bond lengths (C–C: ~1.54 Å) and angles consistent with piperazine derivatives . Hydrogen atoms are refined freely or constrained using DFIX instructions .
Advanced Research Questions
Q. How do substituents (e.g., nitrobenzyl, tosyl) influence the compound’s bioactivity and selectivity in target binding?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance:
- Nitrobenzyl : Enhances electron-withdrawing effects, stabilizing π-π interactions in enzyme active sites (e.g., carbonic anhydrase inhibition) .
- Tosyl : Improves metabolic stability by blocking oxidative metabolism .
Bioactivity is assessed via enzyme inhibition assays (e.g., hCA I/II) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). EC₅₀ values are compared to quantify substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources .
- Purity Validation : Employ DSC/TGA to confirm crystallinity (>95% purity) and rule out impurities as confounding factors .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Q. What computational tools predict the compound’s reactivity and synthetic accessibility?
- Methodological Answer : Retrosynthesis tools (e.g., AI-powered platforms) analyze feasible routes using databases like Reaxys or Pistachio. Key steps predicted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
